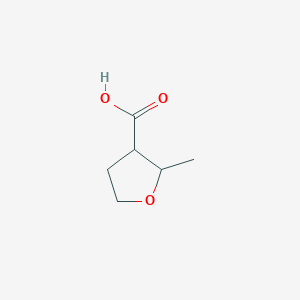

2-Methyloxolane-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyloxolane-3-carboxylic acid, also known as 2-methyltetrahydro-3-furancarboxylic acid, is a chemical compound with the molecular weight of 130.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8) . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Green Solvent Alternative

2-Methyloxolane-3-carboxylic acid (2-MeOx) serves as a sustainable, bio-based solvent, offering an environmentally friendly alternative to traditional petroleum-based solvents like hexane. This application is particularly relevant in the extraction of natural products and food ingredients. Its advantageous properties include efficient solvent power and minimal environmental impact. Studies have shown that 2-MeOx is not only effective but also viable from an economic and safety perspective for industrial applications, making it an important player in the field of green chemistry (Rapinel et al., 2020).

Synthesis of Enantiomerically Pure Compounds

This compound derivatives have been used in the synthesis of electrophilic building blocks for enantiomerically pure compounds (EPCs). These derivatives, obtained from α-amino and α- or β-hydroxy acids, have potential applications in creating chiral derivatives of pyruvic acid and other compounds. This advancement is significant in the field of synthetic chemistry, particularly in the synthesis of compounds with specific stereochemistry (Zimmermann & Seebach, 1987).

Antiviral and Anticancer Drug Synthesis

This compound derivatives play a crucial role in the synthesis of dioxolane nucleosides, which are key components in powerful antiviral and anticancer drugs. The synthesis process involves controlling the stereochemistry of two stereocenters in the dioxolane ring. This research highlights the importance of 2-MeOx derivatives in medicinal chemistry, particularly in the development of treatments for life-threatening diseases (Janes, Cimpoia, & Kazlauskas, 1999).

Synthesis of 1,4-Anhydro-3-Deoxypentitol-2-Carboxylic Acids

This compound is also involved in the synthesis of 1,4-anhydro-3-deoxypentitol-2-carboxylic acids. These compounds have been identified in the degradation of cellulose in alkaline media. This discovery has implications for understanding the chemical processes involved in cellulose degradation and could have applications in the field of renewable materials and green chemistry (Petersson & Samuelson, 1976).

Biosynthesis from Renewable Carbon

Another significant application of this compound is in the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon. This process involves bioisomerization, converting common metabolites like 3-hydroxybutyric acid to 2-HIBA, a potential building block for polymer synthesis. This method highlights the role of 2-MeOx derivatives in the development of biotechnological routes for producing valuable chemicals from renewable sources (Rohwerder & Müller, 2010).

Safety and Hazards

2-Methyloxolane-3-carboxylic acid is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

2-Methyloxolane-3-carboxylic acid, also known as 2-MeOx, is primarily used as a solvent for extraction of heavy molecules in oil refineries . Its primary targets are lipophilic natural products, including vegetable oils, aromas, or colors .

Mode of Action

2-MeOx interacts with its targets by solubilizing a variety of products, including vegetable oils, aromas, or colors . It has been primarily used as a solvent for extraction of heavy molecules in oil refineries .

Biochemical Pathways

The biochemical pathways affected by 2-MeOx are primarily related to the extraction of lipophilic natural products. It is a bio-based solvent that is used for the extraction of natural products and food ingredients .

Pharmacokinetics

It is known that it is a bio-based solvent and is considered environmentally and economically viable . Its impact on bioavailability is primarily related to its ability to extract lipophilic natural products.

Result of Action

The molecular and cellular effects of 2-MeOx’s action are primarily related to its ability to extract lipophilic natural products. It is used as a solvent for the extraction of these products, which can then be used in various applications .

Eigenschaften

IUPAC Name |

2-methyloxolane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVATTQXDIZNEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-phenoxyethyl)-6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2959485.png)

![2,6-difluoro-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2959495.png)

![N-[1-(benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2959496.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide](/img/structure/B2959504.png)

![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2959506.png)